1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a bromophenyl-substituted oxadiazole derivative with a pyridinyl moiety. Its structure features a 1,3,4-oxadiazole core linked to a 4-bromophenyl ketone via a sulfanyl bridge and a pyridin-3-yl substituent. The compound has been studied for its crystallographic properties, with Hirshfeld surface analysis revealing key intermolecular interactions, including Br···H and S···H contacts, which stabilize its lattice .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S/c16-12-5-3-10(4-6-12)13(20)9-22-15-19-18-14(21-15)11-2-1-7-17-8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXQQHUWWYXQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973554 | |
| Record name | 1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-45-8 | |
| Record name | 1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The bromophenyl and pyridinyl groups are introduced through substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group is highly reactive in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent carbonyl group .
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Halogen Exchange | Pd-catalyzed coupling (e.g., Suzuki–Miyaura) | Cross-coupled biaryl derivatives |
| Amination | Reaction with amines (NH3, RNH2) | Substituted aniline derivatives |
Key Insight :
The bromine’s position para to the electron-withdrawing ketone enhances its susceptibility to displacement, enabling applications in synthesizing advanced intermediates .
Reduction of the Ketone Group
The ethanone moiety can be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4 .
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH4 | Ethanol, 25°C | 1-(4-Bromophenyl)-2-{[...]}-ethanol |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is oxidizable to sulfoxide (-SO-) or sulfone (-SO2-) using H2O2 or mCPBA .
Cross-Coupling Reactions
The bromophenyl group participates in Suzuki–Miyaura cross-coupling with boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh3)4).
Example Reaction :
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Reactant : Phenylboronic acid.
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Product : 1-(4-Biphenyl)-2-{[...]}-ethan-1-one.
-
Yield : ~75–85% (estimated based on analogous reactions).
Hydrogen Bonding and Reactivity Modulation
Crystal structure analysis reveals intermolecular interactions (e.g., C–H···O/N/S) that stabilize the molecule and influence its solubility and reactivity .
| Interaction Type | Distance (Å) | Angle (°) | Contribution to Packing |
|---|---|---|---|
| C–H···O | 2.42 | 150 | Stabilizes100 chains |
| C–H···N | 2.58 | 144 | Enhances crystallinity |
Functional Group Reactivity
Scientific Research Applications
The compound 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, also known as C15H10BrN3O2S, is a complex molecule featuring a bromophenyl group, a pyridinyl group, and an oxadiazole ring system . The presence of these groups suggests potential applications in medicinal chemistry and materials science, due to the oxadiazole's stability and versatility in chemical reactions.
Potential Applications
While specific applications for this compound are not detailed in the provided search results, similar compounds have demonstrated diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. Pyrazolo-pyridine derivatives, for example, have been investigated for anticancer effects, showing significant cytotoxicity against various cancer cell lines and inducing cell cycle arrest and apoptosis . Thiazolidinone analogs have also demonstrated strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases in breast cancer cell lines . Additionally, pyrido-pyrimidines have been synthesized as CDK4 inhibitors, demonstrating potent anticancer activity .
Given the structural components of this compound, it may have potential applications in:
- Medicinal Chemistry: As a building block for developing drugs targeting various diseases, including cancer and microbial infections .
- Materials Science: In the creation of new materials with enhanced chemical reactivity and specific properties, due to the presence of the pyridinyl group.
- Enzyme Inhibition: The oxadiazole ring can facilitate binding to molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring and the bromophenyl group are likely key contributors to its activity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) enhance stability and influence cytotoxicity. For example, the 4-bromophenyl group in the target compound may improve binding to hydrophobic pockets in enzymes .
- Bulkier substituents (e.g., 4-methylphenyl in ) correlate with higher docking scores, suggesting enhanced target affinity.
Heterocyclic Variations
Replacing the pyridinyl moiety with other heterocycles alters bioactivity:
Key Observations :
- Pyrimidine derivatives (e.g., ) show direct proportionality between cytotoxicity and substituent electronegativity, with fluorophenyl groups enhancing activity.
- Imidazole-containing analogs (e.g., ) exhibit lower cytotoxicity, likely due to reduced π-π stacking efficiency compared to pyridinyl or pyrimidinyl systems.
Key Observations :
- Palladium catalysts (e.g., Pd(OAc)2 in ) are critical for cross-coupling reactions in triazole-containing analogs.
Biological Activity
The compound 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, highlighting its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Molecular Formula
- C : 15
- H : 10
- Br : 1
- N : 3
- O : 2
- S : 1
Structural Features
The compound consists of:
- A bromophenyl group.
- A pyridinyl moiety linked to a 1,3,4-oxadiazole ring , which is crucial for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 364.22 g/mol |
| SMILES | Cc1ccc(cc1)C(=O)SSc2ncnc(c2)C(=O)C(=O)Br |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity. For instance, the synthesized derivatives of oxadiazoles have shown effective inhibition against various bacterial strains. Studies have demonstrated that the presence of the pyridine and bromophenyl groups enhances this activity by improving binding affinity to bacterial targets .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction of the oxadiazole ring with specific cellular targets plays a critical role in its anticancer efficacy .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, this compound has been assessed for its enzyme inhibitory potential. Notably, it has demonstrated moderate inhibition of enzymes such as α-glucosidase, which is relevant for managing diabetes . The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance enzyme inhibition.
Study 1: Antimicrobial Assessment
A study conducted on various oxadiazole derivatives found that those with a pyridinyl substitution exhibited enhanced antibacterial effects against resistant strains of bacteria. The compound showed promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Evaluation
In another investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), the compound was shown to induce apoptosis in a dose-dependent manner. The IC50 values indicated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of This compound is primarily attributed to its ability to interact with various biological macromolecules. The oxadiazole moiety facilitates binding to target proteins, potentially inhibiting their function or altering their activity. The bromophenyl and pyridinyl groups contribute to the compound's overall binding affinity and specificity towards these targets.
Q & A
Basic: What synthetic methodologies are most effective for achieving high-purity yields of this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and sulfanyl group incorporation. Key steps include:
- Cyclization of oxadiazole precursors : Use hydrazine hydrate and KOH under reflux in ethanol to form the 1,3,4-oxadiazole core .
- Thioether linkage formation : React the oxadiazole intermediate with a bromophenyl ethanone derivative under anhydrous conditions, employing piperidine as a catalyst to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or acetonitrile) are critical for isolating high-purity crystals .
Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). The pyridinyl and oxadiazole moieties are key pharmacophores for interaction with active sites .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the bromophenyl ring) with bioactivity data to guide synthetic prioritization .
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity and stability of derivatives .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- NMR : H and C NMR confirm the presence of the pyridinyl (δ 8.5–9.0 ppm) and oxadiazole (δ 6.5–7.5 ppm) protons .
- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C–S–C ≈ 105°) and dihedral angles between aromatic planes. Reported R factors < 0.05 ensure high structural accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 402.02) .
Advanced: How to address contradictions in reported biological activity across studies?
Answer:
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to rule out false positives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing bromophenyl with chlorophenyl) to isolate structure-activity relationships .
- Batch consistency : Ensure compound purity (>98% by HPLC) and verify solvent effects (e.g., DMSO vs. aqueous buffers) in bioassays .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation pathways : The sulfanyl group is prone to oxidation; store under inert gas (argon) at −20°C in amber vials .
- Matrix effects : Avoid aqueous environments; use anhydrous DMSO or acetonitrile for stock solutions. Monitor degradation via TLC or HPLC every 6 months .
Advanced: How to resolve discrepancies in crystallographic data for polymorphic forms?
Answer:
- Temperature-controlled crystallization : Vary solvent polarity (e.g., ethanol vs. acetone) and cooling rates to isolate polymorphs .
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction patterns to confirm phase purity. Refinement parameters (e.g., wR < 0.12) ensure data reliability .
- Thermal analysis : DSC and TGA identify polymorphic transitions (e.g., endothermic peaks at 150–200°C) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste. Emergency eyewash stations must be accessible .
Advanced: How to design experiments probing the compound’s mechanism of action?
Answer:
- Isotopic labeling : Incorporate C in the oxadiazole ring to track metabolic pathways in vitro .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with target enzymes (e.g., k/K values) .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
